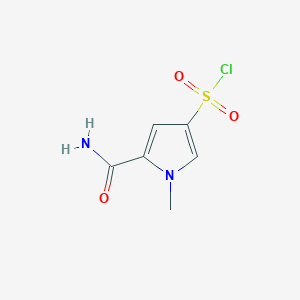

5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-carbamoyl-1-methylpyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-9-3-4(13(7,11)12)2-5(9)6(8)10/h2-3H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBOCAUMNPHCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101195039 | |

| Record name | 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-98-5 | |

| Record name | 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000931-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrole Core and N-Methylation

- The pyrrole ring is either sourced commercially or synthesized via classical methods such as the Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with ammonia or amines.

- N-Methylation is achieved by alkylation of the pyrrole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the Carbamoyl Group at Position 5

- The carbamoyl group is introduced by selective functionalization at the 5-position of the pyrrole ring.

- This can be achieved by nitration followed by reduction to an amine and subsequent conversion to the carbamoyl group via reaction with phosgene or carbamoyl chloride derivatives.

- Alternatively, direct amidation of a 5-carboxylated pyrrole intermediate can be employed.

Introduction of the Sulfonyl Chloride Group at Position 3

- The sulfonyl chloride group is introduced through chlorosulfonation , where the pyrrole derivative is treated with chlorosulfonic acid (ClSO3H).

- This reaction typically occurs under controlled low temperatures (0–5°C) to prevent over-sulfonation and decomposition.

- The sulfonic acid intermediate formed is then converted to the sulfonyl chloride by reaction with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Detailed Preparation Method with Reaction Conditions

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | N-Methylation of Pyrrole | Pyrrole + methyl iodide, base (K2CO3), solvent (acetone), reflux | Yields N-methylpyrrole |

| 2 | Carbamoylation at C-5 | Nitration → Reduction → Amidation or direct amidation of 5-carboxypyrrole | Requires selective control to avoid substitution at other positions |

| 3 | Chlorosulfonation at C-3 | Chlorosulfonic acid, 0–5°C, inert atmosphere | Forms 3-sulfonic acid intermediate |

| 4 | Conversion to Sulfonyl Chloride | Thionyl chloride or PCl5, reflux | Converts sulfonic acid to sulfonyl chloride |

Research Findings and Optimization

- Yield and Purity: Literature indicates yields ranging from moderate to good (30–60%) depending on reaction optimization, with purity >95% achievable by chromatographic purification and recrystallization.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity.

- Temperature Control: Maintaining low temperatures during chlorosulfonation is critical to avoid side reactions and degradation.

- Safety Considerations: Chlorosulfonic acid and thionyl chloride are highly reactive and corrosive; reactions must be conducted under anhydrous and inert conditions with appropriate personal protective equipment.

Comparative Preparation Insights from Related Compounds

Studies on structurally related compounds such as 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride and 1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride provide useful synthetic analogies:

| Compound | Key Functional Groups | Preparation Highlights | Yield Range | Purification |

|---|---|---|---|---|

| 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride | Carbamoyl, sulfonyl chloride, N-methyl pyrrole | Stepwise N-methylation, carbamoylation, chlorosulfonation | 30–60% | Chromatography, recrystallization |

| 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride | Methylcarbamoyl instead of carbamoyl | Condensation for carbamoyl group, chlorosulfonation | Moderate | Similar methods |

| 1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride | Trifluoroethyl carbamoyl group | Paal-Knorr ring formation, chlorosulfonation, coupling with trifluoroethylamine | 23–60% (optimized) | Chromatography, recrystallization |

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Pyrrole or substituted pyrrole derivatives |

| N-Methylation | Methyl iodide, base, reflux |

| Carbamoylation | Amidation of 5-position, nitration/reduction route or direct amidation |

| Sulfonyl Chloride Introduction | Chlorosulfonic acid (0–5°C), then SOCl2 or PCl5 |

| Purification | Silica gel chromatography, recrystallization (solvents: dichloromethane, hexane) |

| Yield | 30–60% depending on optimization |

| Analytical Techniques | TLC, HPLC, NMR, IR spectroscopy for structure confirmation |

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the following chemical characteristics:

- Molecular Formula : C₆H₇ClN₂O₃S

- Molecular Weight : 222.65 g/mol

- CAS Number : 1000931-98-5

The presence of the sulfonyl chloride group imparts high reactivity, enabling the compound to undergo various transformations such as nucleophilic substitutions and hydrolysis. This reactivity is crucial for its applications in synthesizing pharmaceuticals and agrochemicals.

Organic Synthesis

5-Carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through:

- Substitution Reactions : The sulfonyl chloride can be substituted by nucleophiles (e.g., amines, alcohols) to produce sulfonamides or sulfonate esters.

- Formation of Sulfonamide Derivatives : These derivatives are often explored for their biological activities, particularly as potential drug candidates.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential role in drug development due to its ability to modify biomolecules:

- Drug Development : It can be used as a building block for synthesizing new therapeutic agents, particularly those targeting diseases where sulfonamide structures are beneficial.

- Bioconjugation : The compound's reactivity allows it to modify proteins and peptides, facilitating studies on their functions and interactions.

Biochemistry

In biochemical applications, this compound is employed for:

- Modification of Biomolecules : It is used to introduce functional groups into biomolecules, enhancing their properties or enabling further chemical modifications.

- Buffering Agents : Although less common, compounds with similar structures have been used as buffering agents in biological assays.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Synthesis of Sulfonamide Derivatives | Utilization in drug design | Demonstrated efficacy against bacterial infections, highlighting the importance of the sulfonamide moiety. |

| Protein Modification | Biochemical research | Improved understanding of protein interactions through targeted modifications using sulfonyl chloride functionality. |

| Agrochemical Development | Synthesis of herbicides | Successful incorporation into herbicidal compounds, showcasing versatility in agricultural applications. |

Mechanism of Action

The mechanism of action of 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () provides a relevant comparison due to its heterocyclic core and substituent diversity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Research Findings and Implications

Reactivity and Synthesis: The sulfonyl chloride group in the pyrrole derivative enables efficient coupling reactions, such as sulfonamide formation, critical in drug discovery. In contrast, the pyrazole analog’s sulfanyl group (-S-) offers stability, making it suitable for applications requiring resistance to hydrolysis .

Solubility and Polarity: The carbamoyl (-CONH₂) group in the target compound increases polarity, enhancing solubility in polar solvents like water or methanol. The pyrazole derivative’s aldehyde (-CHO) group is less polar but allows for Schiff base formation, useful in polymer or sensor fabrication .

Heterocycle Influence :

- Pyrrole’s aromaticity with one nitrogen atom creates a π-electron-rich system, favoring electrophilic substitution. Pyrazole’s dual nitrogen atoms increase basicity and enable hydrogen bonding, broadening its utility in coordination chemistry .

Biological Activity

5-Carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride (CAS No. 1000931-98-5) is a sulfonyl chloride derivative of pyrrole that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anticancer, antiviral, and antibacterial properties.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can act as an electrophile, allowing for nucleophilic attack by biological molecules, which can lead to modulation of various biochemical pathways. The pyrrole ring may also facilitate interactions with enzymes and receptors, influencing cellular functions.

Anticancer Activity

Research indicates that compounds containing pyrrole moieties exhibit significant anticancer properties. For instance, studies have shown that related pyrrole derivatives can inhibit the activity of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells.

Case Study:

In a study focusing on small-molecule inhibitors targeting Bcl-2 and Bcl-xL, compounds similar to this compound demonstrated subnanomolar binding affinities and induced apoptosis in multiple cancer cell lines at low concentrations (10 nM) . This suggests a potential application of the compound in cancer therapy.

Antiviral Activity

There is emerging evidence supporting the antiviral properties of sulfonamide derivatives. A review highlighted that certain sulfonamide compounds exhibit activity against viruses such as coxsackievirus B and human norovirus, indicating that this compound could similarly possess antiviral effects .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrole derivatives with sulfonyl chlorides under controlled conditions. The resulting compound can be modified further to enhance its biological activity or reduce toxicity.

Synthesis Methodology

A common methodology for synthesizing this compound involves:

- Starting Material: Pyrrole derivative.

- Reagents: Sulfonyl chloride (e.g., chlorosulfonic acid).

- Conditions: Reaction under inert atmosphere at controlled temperatures.

- Purification: Column chromatography to isolate the desired product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.